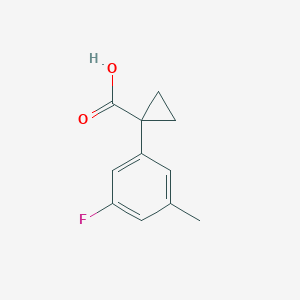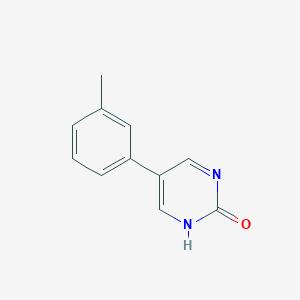![molecular formula C9H13NO7S-2 B11722524 4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol sulfate](/img/structure/B11722524.png)
4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol sulfate is a catecholamine compound. It is characterized by an aminoethyl side-chain that is hydroxy-substituted at the C-1 position and methylated on nitrogen. This compound is known for its role as a molecular messenger and is involved in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol sulfate typically involves the following steps:
Starting Material: The synthesis begins with benzene-1,2-diol.
Hydroxylation: The benzene-1,2-diol undergoes hydroxylation to introduce the hydroxy group at the C-1 position.
Methylation: The amino group is then methylated using methylamine under controlled conditions.
Sulfonation: Finally, the compound is treated with sulfuric acid to form the sulfate ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process includes:
Continuous Flow Reactors: These reactors ensure consistent reaction conditions and efficient mixing of reactants.
Catalysts: Specific catalysts are used to enhance the reaction rates and selectivity.
Purification: The final product is purified using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions include:
Quinones: From oxidation reactions.
Dihydroxy Derivatives: From reduction reactions.
Substituted Benzene Derivatives: From substitution reactions.
Scientific Research Applications
4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its role as a neurotransmitter and its effects on biological systems.
Medicine: It is investigated for its potential therapeutic effects in treating cardiovascular diseases and as a bronchodilator.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol sulfate involves its interaction with adrenergic receptors. It acts as an agonist, binding to these receptors and triggering a cascade of intracellular events. This leads to the activation of adenylate cyclase, increasing cyclic AMP levels and resulting in physiological responses such as vasodilation and bronchodilation .
Comparison with Similar Compounds
Similar Compounds
Noradrenaline: Similar in structure but lacks the methyl group on the nitrogen atom.
Dopamine: Lacks the hydroxy group at the C-1 position and the methyl group on the nitrogen.
Uniqueness
4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol sulfate is unique due to its specific stereochemistry and its sulfate ester form, which enhances its solubility and stability in biological systems .
Properties
Molecular Formula |
C9H13NO7S-2 |
|---|---|
Molecular Weight |
279.27 g/mol |
IUPAC Name |
4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol;sulfate |
InChI |
InChI=1S/C9H13NO3.H2O4S/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;1-5(2,3)4/h2-4,9-13H,5H2,1H3;(H2,1,2,3,4)/p-2/t9-;/m0./s1 |
InChI Key |
NDOXJVMFOWUYBP-FVGYRXGTSA-L |
Isomeric SMILES |
CNC[C@@H](C1=CC(=C(C=C1)O)O)O.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


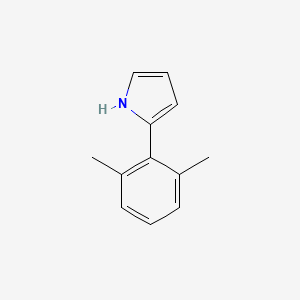
![4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid](/img/structure/B11722454.png)
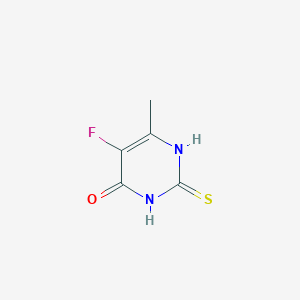

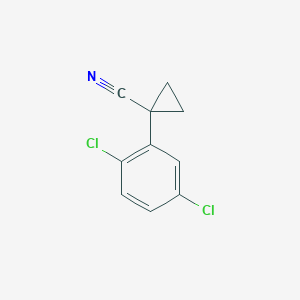
![3-[2-(cyclohexylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B11722483.png)
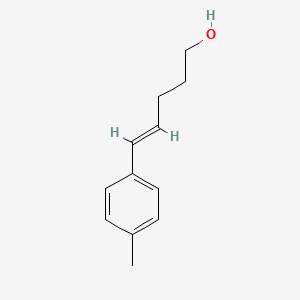

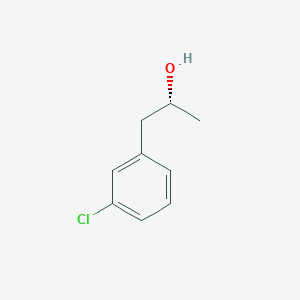
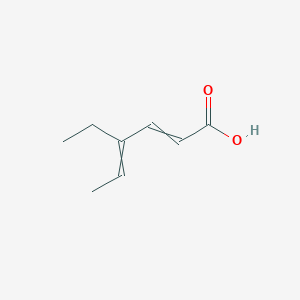
![2-[(2R,6R)-2,6-dimethylpiperazin-1-yl]ethan-1-ol](/img/structure/B11722522.png)
